molecular formula C₂₁H₁₉D₇O₅ B1162623 Prednisone-d7 (d6 Major)

Prednisone-d7 (d6 Major)

Cat. No.: B1162623
M. Wt: 365.47
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisone-d7 (d6 Major) is a deuterated analog of prednisone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The molecular formula of Prednisone-d7 is C₂₁H₁₉D₇O₅, with seven deuterium atoms replacing hydrogen atoms at specific positions to enhance metabolic stability and utility as an internal standard in quantitative analyses . Its primary application lies in liquid chromatography-mass spectrometry (LC-MS) studies, where it serves as a reference material for quantifying prednisone and its metabolites in biological matrices like tears, plasma, and urine . The deuterium labeling minimizes isotopic interference, improving assay precision and accuracy in pharmacokinetic and pharmacodynamic research .

Properties

Molecular Formula

C₂₁H₁₉D₇O₅

Molecular Weight

365.47

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d7;  1,2-Dehydrocortisone-d7;  1,4-Pregnadiene-17α,21-diol-3,11,20-trione-d7;  Adasone-d7;  Ancortone-d7;  Apo-Prednisone-d7;  Bicortone-d7;  Prednicorm-d7;  Prednicort-d7;  Retrocortine-d7;  Sone-d7;  Ultracorten-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Prednisolone-d6

Prednisolone-d6, a deuterated form of prednisolone (the active metabolite of prednisone), shares structural similarities with Prednisone-d7 but differs in the presence of a hydroxyl group at the C11 position instead of a ketone group. This structural variation impacts their biological activity: prednisolone is pharmacologically active, whereas prednisone requires hepatic conversion to prednisolone for efficacy. In analytical contexts, Prednisolone-d6 is used to quantify prednisolone in tandem with Prednisone-d7, leveraging their distinct retention times and mass-to-charge ratios (Table 1) .

Other Deuterated Glucocorticoids
  • Methylprednisolone-d7 : Used to study methylprednisolone pharmacokinetics. Unlike Prednisone-d7, it includes a methyl group at the C6 position, altering its potency and metabolic pathway.
  • Hydrocortisone-d4 : A deuterated cortisol analog with fewer deuterium substitutions, primarily applied in adrenal function studies .

Analytical Standards in Pharmaceutical Research

Prednisone-d7 is part of a broader class of deuterated internal standards. For example:

  • Cambendazole-d7 : A deuterated anthelmintic used in veterinary drug residue analysis .
  • Pefloxacin-d5: A fluoroquinolone antibiotic analog for antimicrobial studies .

These compounds share the use of deuterium to minimize matrix effects in LC-MS but differ in target analytes and therapeutic categories (Table 1).

Key Comparative Data

Table 1: Comparative Properties of Prednisone-d7 and Analogues

Compound Molecular Formula Deuterium Positions CAS Number Primary Application
Prednisone-d7 C₂₁H₁₉D₇O₅ C7, C12, C20 (d6 Major) 103957-08-0 LC-MS quantification of prednisone
Prednisolone-d6 C₂₁H₂₀D₆O₅ C7, C12, C21 N/A Prednisolone pharmacokinetics
Cambendazole-d7 C₁₆H₁₂D₇N₃O₂S Isopropyl-d7 N/A Veterinary drug analysis
Methylprednisolone-d7 C₂₂H₂₃D₇O₅ C6, C7, C12 58636-50-3 Anti-inflammatory drug studies

Performance in Analytical Methods

  • Recovery and Precision: Prednisone-d7 demonstrates >95% recovery in canine tear fluid analysis, outperforming non-deuterated analogs due to reduced ion suppression .
  • Cross-Reactivity : Unlike Prednisolone-d6, Prednisone-d7 shows negligible cross-reactivity with prednisolone in multi-analyte panels, ensuring specificity in dual quantification assays .

Q & A

Basic Research Questions

Q. How should researchers design preclinical studies to validate Prednisone-d7 (d6 Major) as an internal standard in pharmacokinetic assays?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in deuterated glucocorticoid quantification methods . Use NIH preclinical guidelines to define parameters like animal models, dosing intervals, and biological matrices (e.g., plasma, tissue homogenates) . Implement controlled experiments with triplicate measurements to assess intra- and inter-day variability. Validate specificity using mass spectrometry (MS) to distinguish Prednisone-d7 from endogenous prednisone and metabolites, ensuring no isotopic interference . Include calibration curves spanning expected physiological concentrations (e.g., 1–500 ng/mL) with regression analysis (R² ≥ 0.99) .

Q. What analytical techniques are most reliable for detecting Prednisone-d7 in complex biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to reduce matrix effects .
  • Chromatography : Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate Prednisone-d7 from isomers .
  • Detection : Monitor multiple reaction monitoring (MRM) transitions specific to Prednisone-d7 (e.g., m/z 358.2 → 147.1) and compare against non-deuterated analogs to confirm isotopic purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Prednisone-d7’s metabolic stability in different in vitro models?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions. Address this by:

  • Standardizing Protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replicable assays . For example, use identical hepatocyte sources (e.g., human vs. rodent) and incubation times.
  • Cross-Validation : Compare results across labs using shared reference standards and blinded data analysis to minimize bias .
  • Statistical Modeling : Apply mixed-effects models to account for batch variability or instrument drift .

Q. What strategies mitigate deuterium loss in Prednisone-d7 during long-term pharmacokinetic studies?

  • Methodological Answer : Deuterium exchange with environmental hydrogen can occur, skewing results. Mitigation strategies include:

  • Storage Conditions : Store samples at −80°C in amber vials to reduce light-/temperature-induced degradation .
  • Stability Testing : Conduct accelerated stability studies under varying pH and temperature to identify degradation thresholds .
  • Data Correction : Use isotopic enrichment calculations (e.g., % deuterium retention) and adjust for loss using time-course regression models .

Q. How should researchers integrate Prednisone-d7 data into multi-omics frameworks for systemic pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Methodological Answer :

  • Data Harmonization : Normalize MS data to account for batch effects using tools like ComBat or cross-platform calibration .
  • Multi-Omics Alignment : Map Prednisone-d7 concentrations to transcriptomic/proteomic datasets (e.g., RNA-seq of glucocorticoid-responsive genes) using time-series clustering .
  • Machine Learning : Train neural networks to predict metabolite interactions, validating models with permutation tests to avoid overfitting .

Methodological Best Practices

  • Replication : Follow NIH guidelines for reporting preclinical experiments, including raw data deposition in repositories like MetaboLights .
  • Ethical Compliance : Obtain institutional approval for animal/human studies, detailing deuterated compound handling in protocols .
  • Critical Analysis : Use funnel plots or Egger’s regression to detect publication bias in existing Prednisone-d7 literature .

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